molecular formula C21H19NO3 B11176415 N-[4-(benzyloxy)phenyl]-3-methoxybenzamide

N-[4-(benzyloxy)phenyl]-3-methoxybenzamide

Cat. No.: B11176415
M. Wt: 333.4 g/mol
InChI Key: DNAYWGBXBZCHGC-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a benzyloxy group attached to the para position of one phenyl ring and a methoxy group attached to the meta position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-hydroxybenzaldehyde and 3-methoxybenzoic acid.

    Step 1 Formation of 4-(benzyloxy)benzaldehyde:

    Step 2 Formation of N-[4-(benzyloxy)phenyl]-3-methoxybenzamide:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

N-[4-(benzyloxy)phenyl]-3-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with specific biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which N-[4-(benzyloxy)phenyl]-3-methoxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The benzyloxy and methoxy groups can interact with various molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzyloxy)phenyl]-3-methoxybenzamide is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a versatile molecule for various applications.

Properties

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

3-methoxy-N-(4-phenylmethoxyphenyl)benzamide

InChI

InChI=1S/C21H19NO3/c1-24-20-9-5-8-17(14-20)21(23)22-18-10-12-19(13-11-18)25-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,22,23)

InChI Key

DNAYWGBXBZCHGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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